4-({1-[(5-methylthiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
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Overview
Description
4-({1-[(5-methylthiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring, an azetidine ring, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(5-methylthiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an epoxide, the azetidine ring can be formed under basic conditions.
Introduction of the Thiophene Sulfonyl Group: The thiophene ring can be functionalized with a sulfonyl group through sulfonation reactions. This step often involves the use of reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with Pyridine Carboxamide: The final step involves coupling the azetidine derivative with a pyridine-2-carboxamide. This can be achieved through nucleophilic substitution reactions, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(5-methylthiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, 4-({1-[(5-methylthiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 4-({1-[(5-methylthiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-({1-[(5-methylthiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
4-({1-[(5-methylthiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-sulfonamide: Similar structure but with a sulfonamide group.
Uniqueness
The uniqueness of 4-({1-[(5-methylthiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-9-2-3-13(22-9)23(19,20)17-7-11(8-17)21-10-4-5-16-12(6-10)14(15)18/h2-6,11H,7-8H2,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAFVQCEOHBOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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